molecular formula C17H28N6O2 B2864351 N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide CAS No. 1797328-31-4

N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide

Cat. No. B2864351
CAS RN: 1797328-31-4
M. Wt: 348.451
InChI Key: DPRFKHWWYDLBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide is a useful research compound. Its molecular formula is C17H28N6O2 and its molecular weight is 348.451. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Potential

Research has demonstrated the potential of derivatives related to N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide in the realm of antibacterial and insecticidal applications. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation against selected microorganisms showcase this compound's relevance in developing antimicrobial agents (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Agents

Another area of research has been the exploration of novel pyrazolopyrimidines derivatives as anticancer and anti-inflammatory agents. These compounds, including variations of the N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide structure, have shown potential in cytotoxic activities against cancer cell lines, highlighting their significance in medicinal chemistry for developing new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial activity of compounds derived from or related to N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide has been a subject of investigation, with studies showing effectiveness against various bacterial and fungal strains. This underscores the compound's utility in developing new antimicrobial agents capable of addressing resistant microbial infections (Aggarwal et al., 2013).

Molecular Synthesis and Chemical Properties

Furthermore, the compound and its derivatives have been involved in studies focusing on molecular synthesis and the evaluation of chemical properties. These studies aim to understand the compound's behavior in various chemical reactions and its potential applications in creating novel molecules with desirable properties (Shikhaliev et al., 2008).

Histamine H4 Receptor Ligands

Another significant application is in the development of histamine H4 receptor ligands. Research in this area explores the therapeutic potential of pyrimidine-containing compounds for anti-inflammatory and antinociceptive activities, contributing to the advancement of treatments for inflammation and pain (Altenbach et al., 2008).

properties

IUPAC Name

N-[2-[[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-5-6-14(24)18-11-15(25)21-16-12(2)19-17(20-13(16)3)23-9-7-22(4)8-10-23/h5-11H2,1-4H3,(H,18,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRFKHWWYDLBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NC1=C(N=C(N=C1C)N2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.